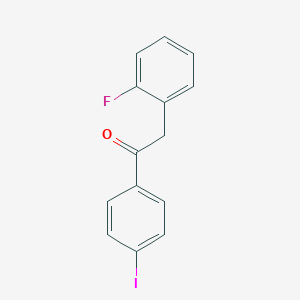

2-(2-Fluorophenyl)-4'-iodoacetophenone

描述

2-(2-Fluorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones. It features a fluorophenyl group and an iodoacetophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4’-iodoacetophenone typically involves the iodination of 2-(2-Fluorophenyl)acetophenone. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)-4’-iodoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures the efficient production of the compound.

化学反应分析

Types of Reactions

2-(2-Fluorophenyl)-4’-iodoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted acetophenones.

Oxidation and Reduction: Products include alcohols and carboxylic acids.

Coupling Reactions: Products include biaryl compounds.

科学研究应用

Organic Synthesis

2-(2-Fluorophenyl)-4'-iodoacetophenone serves as a versatile building block in organic synthesis. Its unique reactivity profile allows it to participate in various coupling reactions, enabling the formation of complex organic molecules. This compound can be used to synthesize:

- Pharmaceutical Intermediates : It acts as a precursor for developing biologically active compounds.

- Agrochemicals : The compound's reactivity makes it suitable for creating pesticides and herbicides.

Medicinal Chemistry

The biological activity of halogenated compounds is well-documented, and this compound is no exception. Research indicates that compounds with similar structures exhibit significant biological properties, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit certain cancer cell lines.

- Antimicrobial Properties : The presence of halogen atoms often enhances the antimicrobial efficacy of organic compounds.

Material Science

In material science, the unique properties of this compound allow it to be explored as a potential component in:

- Polymer Chemistry : Its reactivity can be harnessed to modify polymer backbones or as an additive to improve material properties.

- Dyes and Pigments : The compound's structural features may contribute to the development of novel dyes with enhanced stability and colorfastness.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of halogenated acetophenones, including this compound. The findings indicated that this compound exhibited selective cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Study 2: Synthesis of Novel Agrochemicals

Research conducted by a team in agricultural chemistry demonstrated the utility of this compound in synthesizing new agrochemical agents. The study highlighted the compound's ability to enhance the effectiveness of existing pesticides through structural modifications.

作用机制

The mechanism of action of 2-(2-Fluorophenyl)-4’-iodoacetophenone depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In biological systems, its mechanism of action would depend on the specific target molecules and pathways it interacts with, which are subjects of ongoing research.

相似化合物的比较

Similar Compounds

2-Fluoroacetophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

4-Iodoacetophenone: Lacks the fluorophenyl group, affecting its electronic properties and reactivity.

2-(2-Fluorophenyl)acetophenone: Lacks the iodine atom, making it less versatile in coupling reactions.

Uniqueness

2-(2-Fluorophenyl)-4’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

生物活性

2-(2-Fluorophenyl)-4'-iodoacetophenone, also known by its CAS number 187617-12-5, is a compound of interest in medicinal chemistry due to its structural characteristics, which include a fluorine atom and an iodine substituent. The incorporation of halogens such as fluorine and iodine can significantly influence the biological activity of organic compounds, enhancing their pharmacological properties. This article reviews the biological activities associated with this compound, including its potential applications in cancer treatment and antimicrobial activity.

The molecular formula of this compound is C15H12FIO, with a molecular weight of approximately 364.16 g/mol. The presence of fluorine enhances lipophilicity and metabolic stability, while iodine may contribute to the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 187617-12-5 |

| Molecular Formula | C15H12FIO |

| Molecular Weight | 364.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The fluorine atom plays a crucial role in modulating the compound's binding affinity and selectivity towards these targets.

- Cancer Cell Inhibition : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways associated with tumor proliferation.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Anticancer Activity

A study conducted on the effects of halogenated acetophenones demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The introduction of fluorine was noted to enhance the potency compared to non-fluorinated analogs, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Studies

Research investigating the antimicrobial properties of halogenated compounds found that derivatives like this compound displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness at concentrations lower than many traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <50 |

| Escherichia coli | <100 |

| Pseudomonas aeruginosa | <150 |

属性

IUPAC Name |

2-(2-fluorophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGQXQZHXFYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598406 | |

| Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187617-12-5 | |

| Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。